
N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide
Vue d'ensemble
Description
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H15N3OS and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'imidazole, y compris le N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide, ont été étudiés pour leurs propriétés antimicrobiennes. Ils présentent un large spectre d'activité contre les bactéries et les champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens .
Recherche anticancéreuse
Ces composés se sont montrés prometteurs dans la recherche anticancéreuse. Leur capacité à interagir avec diverses cibles biologiques peut conduire au développement de nouveaux médicaments anticancéreux. La recherche s'est concentrée sur la synthèse de dérivés de l'imidazole capables d'inhiber la croissance des cellules cancéreuses .
Effets anti-inflammatoires et analgésiques
Les dérivés de l'imidazole sont également connus pour leurs effets anti-inflammatoires et analgésiques. Ils peuvent être utilisés pour traiter les affections inflammatoires et la douleur sans les effets secondaires associés aux anti-inflammatoires non stéroïdiens (AINS) traditionnels .
Agents antituberculeux
La lutte contre la tuberculose (TB) a conduit à l'exploration des dérivés de l'imidazole comme agents antituberculeux. Ces composés ont été évalués pour leur efficacité contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose .
Applications antivirales
La recherche sur les applications antivirales des dérivés de l'imidazole est en cours. Ces composés se sont montrés prometteurs dans l'inhibition de la réplication virale, ce qui est crucial dans le traitement des infections virales .
Propriétés antioxydantes
Les propriétés antioxydantes des dérivés de l'imidazole les rendent utiles dans la protection des cellules contre le stress oxydatif. Ceci est important pour prévenir les maladies associées aux dommages oxydatifs, telles que les troubles neurodégénératifs .
Effets gastroprotecteurs
Certains dérivés de l'imidazole ont des effets gastroprotecteurs. Ils peuvent être utilisés pour développer des médicaments qui protègent la muqueuse gastrique contre les ulcères et les érosions, offrant une alternative aux médicaments contre les ulcères actuels .
Inhibition enzymatique
Ces composés peuvent agir comme des inhibiteurs enzymatiques, ciblant des enzymes spécifiques impliquées dans les processus pathologiques. Cette application est significative dans la conception de médicaments pour des affections comme la maladie d'Alzheimer, où l'activité enzymatique est un facteur clé .
Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The imidazole ring is known to interact with various biological targets due to its amphoteric nature . It can show both acidic and basic properties, which allows it to form different types of bonds with target molecules .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole compounds .
Analyse Biochimique
Biochemical Properties
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazole derivatives, including N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide, have been shown to exhibit antioxidant activity by scavenging free radicals such as hydrogen peroxide and nitric oxide . This compound may also interact with enzymes involved in oxidative stress pathways, thereby modulating cellular redox balance.
Cellular Effects
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been reported to exhibit anti-inflammatory and antitumor activities . N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation.
Molecular Mechanism
The molecular mechanism of action of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide involves its interaction with specific biomolecules, leading to various biochemical effects. This compound may bind to enzymes and proteins, inhibiting or activating their activity. For instance, imidazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways . N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can exhibit time-dependent antioxidant activity, with their efficacy decreasing over time due to degradation . Long-term exposure to N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may also lead to adaptive cellular responses, such as upregulation of antioxidant enzymes.
Dosage Effects in Animal Models
The effects of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Studies have shown that the therapeutic window for imidazole derivatives is narrow, and careful dosage optimization is required to achieve the desired effects without causing toxicity.
Metabolic Pathways
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Imidazole derivatives have been reported to modulate the activity of enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . This compound may also influence the levels of metabolites, such as reactive oxygen species and antioxidants, thereby affecting cellular redox balance.
Transport and Distribution
The transport and distribution of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Imidazole derivatives have been shown to accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where they exert their effects on cellular function.
Subcellular Localization
The subcellular localization of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, imidazole derivatives have been reported to localize in the mitochondria, where they modulate mitochondrial function and oxidative stress responses. The subcellular localization of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may also influence its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
N-benzyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(19-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-11-10-18-17(20)22/h1-11H,12H2,(H,18,22)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRITEZIFWNJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



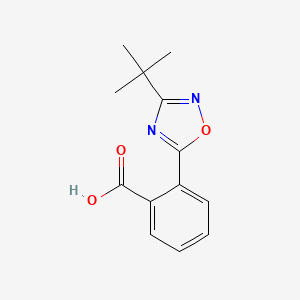
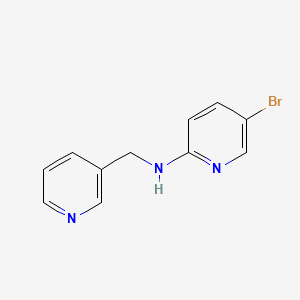
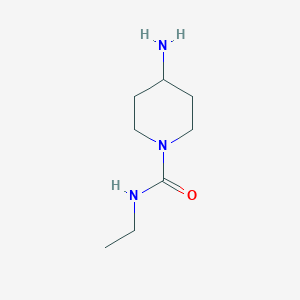
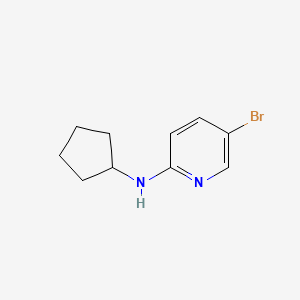

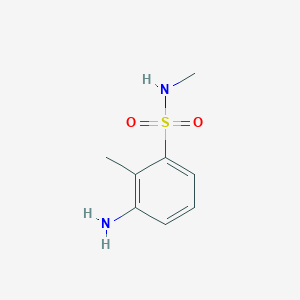

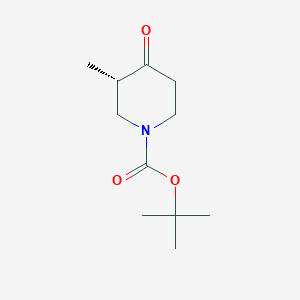
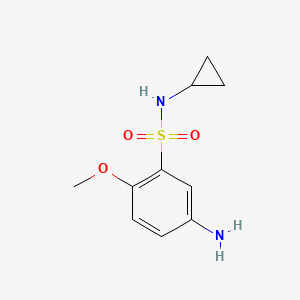
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)

![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)
